Stereospecific Nephrotoxicity: L-Isomer vs D-Isomer
DCVC exhibits a distinct transport mechanism compared to its N-acetylated derivative, N-acetyl-DCVC. While N-acetyl-DCVC utilizes the renal organic anion transport system (inhibited by probenecid), DCVC transport is probenecid-insensitive and likely mediated by amino acid transport systems . This mechanistic divergence is functionally significant: probenecid decreases the cellular uptake of N-acetyl-DCVC by 80%, but does not affect DCVC uptake . Furthermore, the covalent binding of radiolabeled [35S]DCVC to cellular macromolecules is substantially greater than that from N-acetyl-[35S]DCVC, indicating a faster rate of bioactivation for DCVC .
| Evidence Dimension | Cellular Uptake & Covalent Binding |
|---|---|
| Target Compound Data | Transport not inhibited by probenecid; Much greater covalent binding of 35S label to cellular macromolecules. |
| Comparator Or Baseline | N-Acetyl-DCVC: Uptake decreased 80% by probenecid; Substantially lower covalent binding of 35S label. |
| Quantified Difference | Uptake: No inhibition vs. 80% inhibition by probenecid; Covalent binding: Significantly greater for DCVC. |
| Conditions | Rabbit renal cortical slices and isolated rat kidney proximal tubules. |
Why This Matters
DCVC provides a direct, unencumbered model of the β-lyase pathway without the confounding kinetic delay of deacetylation required by N-acetyl-DCVC, ensuring faster and more consistent bioactivation in experimental systems.
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- [2] Zhang, G. H., & Stevens, J. L. (1989). Transport and activation of S-(1,2-dichlorovinyl)-L-cysteine and N-acetyl-S-(1,2-dichlorovinyl)-L-cysteine in rat kidney proximal tubules. *Toxicology and Applied Pharmacology*, 100(1), 51-61. View Source
